1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride
Description
Nomenclature and Structural Identity
The compound’s systematic name, this compound, describes its molecular architecture precisely. The bicyclic core is denoted by the azabicyclo[3.2.0]heptane skeleton, indicating a seven-membered bicyclic system with a nitrogen atom at the third position. The 1,5-dimethyl substitution refers to methyl groups attached at the first and fifth carbon atoms, and the 1,5-dicarboxylate indicates esterified carboxyl groups at these same positions. The hydrochloride suffix signifies the compound is present as a hydrochloride salt, enhancing its solubility and stability for various applications. Its molecular formula is C10H16ClNO4, reflecting the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the structure.
Historical Context in Bicyclic Compound Research
Bicyclic compounds, including azabicyclic systems, have been extensively studied since the mid-20th century due to their unique three-dimensional structures and reactivity profiles. Research has historically focused on the synthesis, ring contraction, and functionalization of bicyclic frameworks, as these structures serve as key intermediates and scaffolds in medicinal chemistry and materials science. The azabicycloheptane derivatives, in particular, have attracted attention for their potential biological activities and central nervous system effects, as evidenced by numerous patents and studies throughout the 1990s and early 2000s. These compounds have been explored for their structural versatility and the ability to modify their pharmacological properties through substitution and functional group variation.
Significance of Dicarboxylate Functionalization in Azabicyclic Systems
The incorporation of dicarboxylate groups into azabicyclic frameworks significantly enhances the chemical versatility and potential biological activity of these compounds. Dicarboxylate functionalization introduces sites for further chemical modification, such as esterification or amidation, which can modulate solubility, reactivity, and binding affinity in biological contexts. In the case of this compound, the presence of two esterified carboxyl groups at the 1 and 5 positions stabilizes the bicyclic structure and provides reactive handles for synthetic elaboration. This functionalization is critical in designing molecules with targeted pharmacological profiles, particularly in central nervous system-active agents where the bicyclic nitrogen heterocycle plays a pivotal role.
Data Table: Key Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C10H16ClNO4 |
| Molecular Weight | Approximately 241.7 g/mol |
| Structural Class | Azabicycloheptane derivative |
| Functional Groups | Dicarboxylate esters, methyl groups, nitrogen heterocycle |
| Salt Form | Hydrochloride |
Summary of Research Findings
- The bicyclic azabicyclo[3.2.0]heptane core provides a rigid, three-dimensional scaffold conducive to stereoselective synthesis and functionalization.
- Dicarboxylate groups at bridgehead positions facilitate chemical modifications that can tailor molecular interactions in biological systems.
- Patented derivatives of azabicycloheptane compounds demonstrate their utility as central nervous system agents, highlighting the importance of structural features such as nitrogen incorporation and carboxylate functionalization.
- Synthetic methodologies involving ring contraction and oxidative ring cleavage have been developed to access functionalized azaheterocycles, underscoring the synthetic accessibility of such bicyclic systems for medicinal chemistry applications.
Properties
IUPAC Name |
dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.ClH/c1-14-7(12)9-3-4-10(9,6-11-5-9)8(13)15-2;/h11H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLLEISVGSBZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1(CNC2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride typically involves the reaction of dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and precise control of reaction conditions would be essential for consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids.
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 1N NaOH, THF/MeOH | 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylic acid | 80–85% | |
| 6N HCl, 1,4-dioxane | Partial hydrolysis to monoester | 65% |
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with faster kinetics observed under basic conditions .
Cycloaddition Reactions
The bicyclic framework participates in [2+2] and [3+2] cycloadditions due to strain in the fused ring system.
Example :
-
Photochemical [2+2] cycloaddition with alkenes yields polycyclic products. For instance, reaction with ethylene under UV light produces a tetracyclic derivative (Table 2) .
| Substrate | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| Ethylene | UV light (λ = 254 nm) | Tetracyclic cyclobutane derivative | 95% trans-syn-trans |
Substitution at the Nitrogen Center
The tertiary nitrogen in the azabicyclo framework undergoes alkylation or acylation.
Reaction with benzyl chloride :
-
Forms 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate in the presence of a base (e.g., NEt3).
-
Yield : 73% (after catalytic hydrogenation to remove benzyl groups) .
Catalytic Hydrogenation
The ester groups are reduced to alcohols using Pd/C or Raney Ni catalysts.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (wet) | H2 (1 atm), EtOH | 3-azabicyclo[3.2.0]heptane-1,5-diol | 68% |
This reaction is critical for generating bioactive diol intermediates .
Stability Under Acidic Conditions
The hydrochloride salt exhibits stability in aqueous HCl (pH 1–3) but undergoes ring-opening in concentrated HCl (>6N) at elevated temperatures .
Degradation pathway :
-
Protonation of the nitrogen.
-
Cleavage of the bicyclic framework to form linear amines.
Scientific Research Applications
Medicinal Chemistry
1,5-Dimethyl 3-azabicyclo[3.2.0]heptane derivatives have been investigated for their potential as bioisosteres in drug design. Their structural characteristics allow for modulation of biological targets such as enzymes and receptors, which may lead to the development of novel therapeutics.
Case Study : A study demonstrated the synthesis of various substituted azabicyclo compounds via [3+2] cycloaddition methods, showcasing the utility of this scaffold in creating compound libraries for pharmacological testing .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, enabling the creation of complex molecules through multi-step synthetic routes. Its ability to undergo various chemical reactions makes it a versatile component in synthetic chemistry.
Synthesis Route Example :
The synthesis typically begins with readily available precursors and involves several steps including cyclization reactions and functional group modifications. A notable method involves the use of azomethine ylides generated in situ during the reaction process .
Comparative Analysis with Related Compounds
To understand the uniqueness of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Bicyclic | Contains a nitrogen atom; used in drug design |
| 6-Dimethyl-3-azabicyclo[3.1.0]hexane | Bicyclic | Similar structure; different substituents |
| 1-Methyl-3-azabicyclo[3.2.0]heptane | Bicyclic | Variation with one methyl group; differing reactivity |
This table illustrates how the specific arrangement of substituents in 1,5-dimethyl 3-azabicyclo[3.2.0]heptane enhances its potential applications compared to other azabicyclic compounds.
Research indicates that derivatives of this compound can modulate enzyme activities relevant to various diseases, suggesting its role in drug development aimed at specific conditions.
Biological Interaction Studies : Investigations into enzyme interactions have shown that this compound can affect pathways involved in inflammatory diseases and metabolic disorders, making it a candidate for further pharmacological exploration .
Mechanism of Action
The mechanism of action of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form bonds with various biological molecules, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in Bicyclic Systems
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Bicyclo System Variations : The [3.2.0] system (7-membered ring) in the target compound contrasts with [3.1.0] systems (6-membered rings) in analogs like DIANP and procymidone derivatives. Larger ring systems may reduce steric strain and enhance stability .
- Functional Groups :
- Carboxylates : The dimethyl carboxylate groups in the target compound enhance solubility compared to azido/nitro groups in DIANP .
- Amine Protonation : The hydrochloride salt improves crystallinity and bioavailability, a feature shared with methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride .
- aureus and C.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1,5-Dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a seven-membered ring with a nitrogen atom, allows for interactions with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 239.7 g/mol
- CAS Number : 136574204
Structural Features
The compound features two methyl groups at the 1 and 5 positions of the bicyclic structure. This configuration enhances its stability and reactivity, allowing it to interact with various biological molecules.
This compound exhibits several biological activities that are relevant to drug development:
- Enzyme Modulation : The compound has been shown to interact with enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways in living organisms.
- Receptor Binding : Research indicates that derivatives of this compound demonstrate binding affinity for dopamine receptors (D and D), suggesting potential applications in neuropharmacology .
Study on Dopamine Receptor Binding
A study conducted on new derivatives of 3-azabicyclo[3.2.0]heptane revealed that these compounds exhibited greater binding affinity at D and D dopamine receptors compared to D receptors. This suggests that modifications to the azabicyclo structure can enhance receptor selectivity and may lead to the development of novel therapeutic agents for neurological disorders .
Antibacterial Activity Evaluation
In another study focusing on structural analogues of azabicyclo compounds, the synthesized derivatives were evaluated for antibacterial activity against both gram-positive and gram-negative bacteria using the agar well diffusion method. The results indicated that some derivatives displayed significant antibacterial properties, which could be attributed to their ability to inhibit bacterial cell wall synthesis .
Summary of Biological Evaluations
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Modulation of enzyme activities observed |
| Receptor Binding | Enhanced binding affinity for D and D |
| Antibacterial Activity | Effective against various bacterial strains |
Synthesis and Chemical Reactions
The synthesis of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:
- Diels-Alder Reaction : A key step in constructing the azabicyclo scaffold.
- Functional Group Transformations : Used to introduce necessary substituents.
Chemical Reaction Summary
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Hydrogen gas with palladium catalyst | Amines or alcohols |
| Substitution | Alkyl halides or electrophiles | Various substituted derivatives |
Q & A
Q. What are the established synthetic routes for 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride, and how are key intermediates validated?
The compound is synthesized via a multi-step process starting from bicyclic precursors. A validated method involves cyclization of trans-4-hydroxy-L-proline derivatives, followed by esterification and hydrochlorination . Key intermediates are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, the bicyclic core is confirmed by 2D NMR (COSY, HSQC) to resolve stereochemistry, while the hydrochloride salt is verified via FT-IR (N–H stretching at ~2500 cm⁻¹) and elemental analysis (Cl⁻ content by ion chromatography) .
Q. How can researchers characterize the structural and stereochemical properties of this bicyclic compound?
- X-ray crystallography : Resolves absolute configuration and confirms the bicyclo[3.2.0]heptane scaffold.
- NMR spectroscopy : 2D techniques (NOESY) identify spatial proximity of methyl groups and azabicyclic protons.
- Polarimetry : Measures optical rotation ([α]D) to confirm enantiopurity, critical for pharmacological studies .
Table 1 : Example NMR shifts (δ, ppm) for key protons:
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH3 (ester) | 3.72 | Singlet | Methyl groups |
| N–H (azabicyclo) | 8.15 | Broad | Protonated amine |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (LC50 for aquatic organisms: <10 mg/L) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydrochlorination step?
- Solvent selection : Replace THF with dichloromethane (DCM) to reduce side reactions during HCl gas introduction .
- Temperature control : Maintain 0–5°C during HCl addition to prevent decomposition.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) at 0.1–1 mol% to enhance protonation efficiency.
Table 2 : Optimization results for hydrochlorination:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 25°C | 65 | 92% |
| DCM, 0°C | 88 | 98% |
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or residual solvents. Solutions include:
- Variable-temperature NMR : Conduct experiments at −40°C to slow conformational exchange and clarify splitting .
- Deuterated solvent screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- DFT calculations : Simulate NMR spectra using Gaussian software to match experimental data .
Q. What in vitro methods are suitable for evaluating the compound’s biological activity, and how are false positives minimized?
- Antiprotozoal assays : Use Plasmodium falciparum cultures (IC50 determination via SYBR Green fluorescence) with positive controls (e.g., chloroquine) .
- Counter-screening : Test against mammalian cell lines (e.g., HEK293) to exclude cytotoxicity.
- Data validation : Replicate results in triplicate and apply statistical corrections (e.g., Bonferroni) for multiple comparisons.
Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage?
- pH stability : Degradation accelerates at pH >7 (hydrolysis of ester groups). Store in amber vials under nitrogen at pH 4–5 .
- Thermal stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated .
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation (λmax 270 nm); use light-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
